molecular formula C6H9NO4 B2676789 Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate CAS No. 2155840-82-5

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate

Cat. No.: B2676789
CAS No.: 2155840-82-5
M. Wt: 159.141
InChI Key: LYCGPUYPMSQZKH-URHBZAFASA-N
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Description

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate is a chemical compound with a unique structure characterized by a cyclobutane ring substituted with a nitro group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives followed by esterification. One common method includes the nitration of cyclobutane-1-carboxylic acid using nitric acid under controlled conditions to introduce the nitro group. The resulting nitrocyclobutane-1-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Scientific Research Applications

Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A cyclohexane derivative with a methyl group.

    Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate: The reduced form of Methyl (1r,3r)-3-nitrocyclobutane-1-carboxylate.

    Cyclobutane-1-carboxylic acid: The hydrolyzed form of the ester .

Uniqueness

This compound is unique due to the presence of both a nitro group and an ester group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-nitrocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(8)4-2-5(3-4)7(9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCGPUYPMSQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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